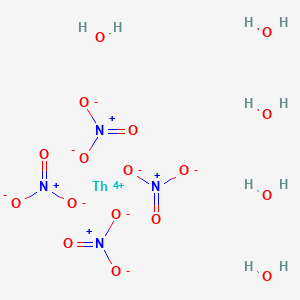
Thorium nitrate pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thorium nitrate pentahydrate is a chemical compound with the formula Th(NO₃)₄·5H₂O. It is a salt of thorium and nitric acid, appearing as colorless crystals. This compound is weakly radioactive due to the presence of thorium, a naturally occurring radioactive element. This compound is primarily used in scientific research and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thorium nitrate pentahydrate can be synthesized by reacting thorium(IV) hydroxide with nitric acid. The reaction is as follows:
Th(OH)4+4HNO3+3H2O→Th(NO3)4⋅5H2O
Different hydrates, including the pentahydrate, are produced by crystallizing the compound under various conditions. When the solution is very dilute, the nitrate is hydrolyzed .
Industrial Production Methods: Industrial production of this compound involves the controlled reaction of thorium hydroxide with nitric acid, followed by crystallization under specific conditions to obtain the desired hydrate form .
Types of Reactions:
Oxidation and Reduction: this compound can undergo thermal decomposition, leading to the formation of thorium dioxide (ThO₂) when strongly heated.
Substitution: The compound can participate in substitution reactions where nitrate ions are replaced by other anions under suitable conditions.
Common Reagents and Conditions:
Heating: When heated, this compound decomposes to form thorium dioxide and other intermediate nitrates.
Major Products Formed:
Thorium Dioxide (ThO₂): Formed upon strong heating of this compound.
Basic Nitrate (ThO(NO₃)₂): Formed at intermediate temperatures around 140°C.
Scientific Research Applications
Thorium nitrate pentahydrate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of thorium compounds and materials.
Biology and Medicine: Investigated for its potential use in radiopharmaceuticals and cancer treatment due to its radioactive properties.
Industry: Employed in the production of gas mantles, catalysts, and other thorium-based materials.
Mechanism of Action
The mechanism of action of thorium nitrate pentahydrate primarily involves its radioactive properties. Thorium emits alpha particles, which can interact with biological tissues and materials. The compound’s effects are mediated through the ionization of molecules and the generation of reactive species, leading to various chemical and biological outcomes .
Comparison with Similar Compounds
Thorium nitrate pentahydrate can be compared with other thorium compounds, such as:
Thorium Nitrate Tetrahydrate (Th(NO₃)₄·4H₂O): Similar in composition but with one less water molecule.
Thorium Oxalate Tetrahydrate (Th(C₂O₄)₂·4H₂O): Contains oxalate ions instead of nitrate ions and has different coordination properties.
Uniqueness: this compound is unique due to its high coordination number and the ability to form stable hydrates. Its solubility in various organic solvents also distinguishes it from other thorium compounds .
Properties
IUPAC Name |
thorium(4+);tetranitrate;pentahydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4NO3.5H2O.Th/c4*2-1(3)4;;;;;;/h;;;;5*1H2;/q4*-1;;;;;;+4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVMRMIHIHCMDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Th+4] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10N4O17Th |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Thiourea, N-[(1S,2S)-2-(1-pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B3241556.png)
![1-[5-Chloro-2-(propan-2-yl)phenyl]methanamine](/img/structure/B3241565.png)
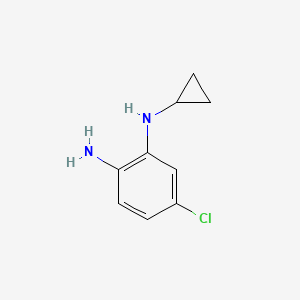

![6-Methoxybenzo[d]isothiazole](/img/structure/B3241588.png)
![1-[3-(Trifluoromethyl)phenyl]-4-piperidinone](/img/structure/B3241595.png)

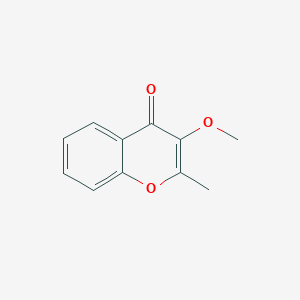
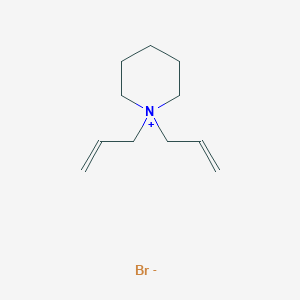
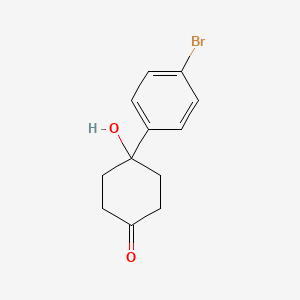
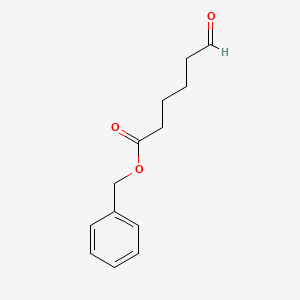
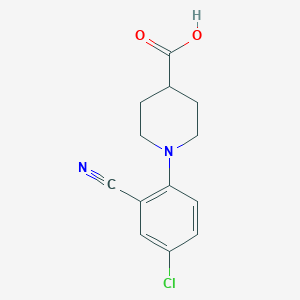
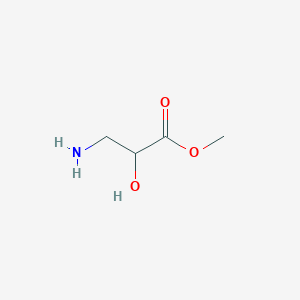
![4-[(2S)-2-(Ethylamino)propyl]phenol](/img/structure/B3241655.png)
